
4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline: is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonyl group attached to an aniline ring, which is further substituted with an amino group, a chlorine atom, and an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline typically involves multiple steps:
Sulfonation: The initial step involves the sulfonation of aniline to form 4-aminobenzenesulfonic acid.
Chlorination: The sulfonic acid is then chlorinated to introduce the chlorine atom at the 3-position.
Ethylation: The final step involves the ethylation of the amino group to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as microwave irradiation to enhance reaction rates and yields. The use of reagents like thionyl chloride (SOCl₂) and hydrogen peroxide (H₂O₂) can facilitate the chlorination and oxidation steps, respectively .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of sulfinyl or sulfhydryl derivatives.
Substitution: Formation of various substituted aniline derivatives .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a precursor for the synthesis of dyes and pigments.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its antibacterial and antifungal properties.
- Potential use in the development of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the manufacture of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. The chlorine and ethyl groups may enhance the compound’s binding affinity and specificity for its targets. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
4-Aminobenzene-1-sulfonyl chloride: Similar structure but lacks the ethyl and chlorine substitutions.
4-Methoxy-3-nitrobenzene-1-sulfonamide: Contains a methoxy and nitro group instead of amino and chlorine groups.
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide: Features an imidazole ring and formyl group .
Uniqueness:
- The presence of both chlorine and ethyl groups in 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline provides unique chemical properties, such as enhanced reactivity and binding affinity.
- Its specific substitution pattern allows for targeted interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
101513-22-8 |
|---|---|
Molecular Formula |
C14H15ClN2O2S |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonyl-3-chloro-N-ethylaniline |
InChI |
InChI=1S/C14H15ClN2O2S/c1-2-17-11-5-8-14(13(15)9-11)20(18,19)12-6-3-10(16)4-7-12/h3-9,17H,2,16H2,1H3 |
InChI Key |
BCDNBNPOXJBYBT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


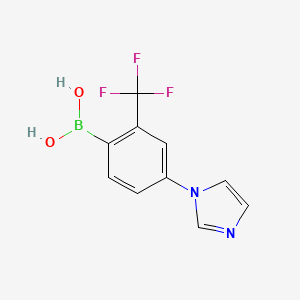

![2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-](/img/structure/B14077977.png)

![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077996.png)
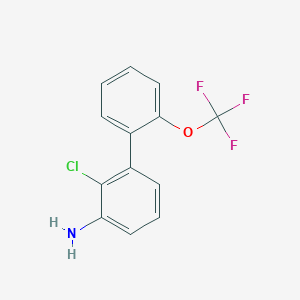
![(4S)-4-[[3,6-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14078009.png)
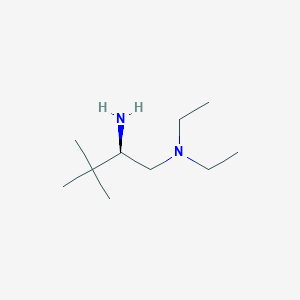
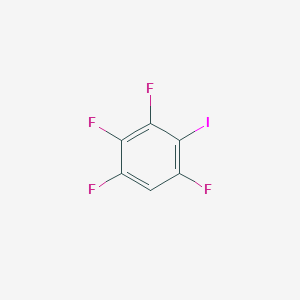
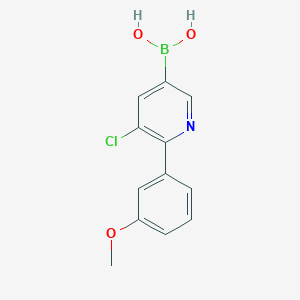
![tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14078034.png)
![3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14078042.png)
![21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B14078050.png)
